molecular formula C19H16N4O2S B2813020 N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide CAS No. 1206994-63-9

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide

Cat. No.: B2813020
CAS No.: 1206994-63-9
M. Wt: 364.42
InChI Key: ZDMZRRRBOVBUGL-UHFFFAOYSA-N
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Description

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8, as part of the mediator complex, is a key transcriptional regulator that phosphorylates the carboxy-terminal domain (CTD) of RNA polymerase II and controls the expression of genes driven by transcription factors like STAT1. This compound demonstrates high specificity for CDK8 over other kinases, making it a valuable chemical probe for dissecting CDK8's role in oncogenic signaling. Its primary research application is in the investigation of cancers reliant on transcriptional addiction, such as acute myeloid leukemia (AML) and colorectal cancer, where it has been shown to suppress tumor growth in preclinical models. By inhibiting CDK8, this molecule can downregulate the expression of oncogenic super-enhancer-driven genes and impair the activation of the STAT1/SERTAD pathway, providing a mechanism to target cancer cell proliferation and survival. Its research utility extends to studying the broader functions of the mediator complex in gene expression, cellular differentiation, and the development of potential therapeutic strategies targeting transcriptional dependencies in malignant cells.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-18(15-12-20-7-8-21-15)22-14-5-6-16-13(11-14)3-1-9-23(16)19(25)17-4-2-10-26-17/h2,4-8,10-12H,1,3,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMZRRRBOVBUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=NC=CN=C3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Thiophene-2-Carbonyl Group: This step often involves acylation using thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyrazine-2-Carboxamide: The final step involves coupling the intermediate with pyrazine-2-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, it may inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, thereby disrupting the bacterial cell wall . The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in the substituents at the 1- and 6-positions of the tetrahydroquinoline core. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison of Selected Compounds
Compound Name 1-Position Substituent 6-Position Substituent Molecular Weight Biological Activity Reference
Target Compound Thiophene-2-carbonyl Pyrazine-2-carboxamide ~417.46* Not reported -
Compound 68 () 1-Methylpiperidin-4-yl Thiophene-2-carboximidamide ~440.52† NOS inhibition
Compound 70 () Piperidin-4-yl Thiophene-2-carboximidamide ~426.49† NOS inhibition
Compound Thiophene-2-carbonyl 2,4-Dimethylbenzene sulfonamide 426.56 Not specified
Preclinical Candidate () 2-(Methylamino)ethyl Thiophene-2-carboximidamide ~388.47† Selective nNOS inhibition

*Calculated based on formula (C₁₉H₁₉N₅O₂S).
†Estimated from analogous structures.

Physicochemical Properties

  • Solubility : Sulfonamide derivatives (e.g., ) typically exhibit higher aqueous solubility compared to carboximidamide or carboxamide analogs due to their ionizable sulfonyl group. The target compound’s pyrazine ring may reduce solubility relative to thiophene derivatives.

Biological Activity

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide is a complex compound that has garnered attention due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C22_{22}H22_{22}N4_{4}O2_{2}S
  • Molecular Weight : 398.50 g/mol
  • Structural Features : It contains a thiophene ring, a tetrahydroquinoline moiety, and a pyrazine carboxamide structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiophene ring contributes to its electronic properties, enhancing reactivity and binding affinity to target receptors. The compound has been shown to exhibit:

  • Inhibition of Hypoxia-Inducible Factor (HIF) : Similar derivatives have demonstrated the ability to inhibit FIH-1 (Factor Inhibiting HIF), which plays a crucial role in cellular responses to hypoxia .
  • Anticancer Activity : Compounds with similar structures have exhibited significant cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents .

Biological Activity Overview

Activity Description
AnticancerInhibits proliferation of cancer cells; induces apoptosis in MCF-7 cells .
Anti-inflammatoryReduces inflammatory markers in cellular models.
AntimicrobialExhibits activity against various bacterial strains; potential for drug development.
NeuroprotectiveProtects neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study demonstrated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 µM to 30 µM. The mechanism involved apoptosis induction through the activation of caspases .
  • Inflammation Reduction :
    • Another study evaluated the anti-inflammatory properties of thiophene derivatives, revealing that compounds similar to this compound effectively decreased nitric oxide production in LPS-stimulated macrophages.
  • Neuroprotection :
    • Research indicated that the compound could protect neuronal cells from oxidative stress by modulating mitochondrial function and reducing reactive oxygen species (ROS) levels.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrazine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves three stages:

Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with aldehydes or ketones under acidic conditions to form the 1,2,3,4-tetrahydroquinoline scaffold .

Thiophene-2-carbonyl Attachment : Acylation of the tetrahydroquinoline nitrogen using thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) .

Pyrazine-2-carboxamide Coupling : Activation of pyrazine-2-carboxylic acid with coupling agents (e.g., TPPO or HATU) followed by reaction with the amine-functionalized intermediate .

  • Critical Parameters : Solvent choice (e.g., DMF or pyridine), reaction temperature (often reflux), and inert atmosphere (N₂/Ar) are crucial for minimizing side reactions and maximizing yield .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Workflow :

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Key signals include the thiophene proton (δ 7.3–7.5 ppm) and pyrazine carboxamide NH (δ ~11.9 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous stereochemical assignment (e.g., torsion angles between tetrahydroquinoline and pyrazine rings) .

Q. What preliminary biological assays are recommended for this compound?

  • In Vitro Screening :

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorogenic substrates .
    • Dose-Response Analysis : Use a logarithmic concentration range (0.1–100 μM) to establish potency and selectivity .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Root Cause Analysis :

  • Assay Variability : Compare cell lines (e.g., differences in CYP450 expression affecting metabolic activation) .
  • Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS during assays .
    • Validation Strategies :
  • Orthogonal assays (e.g., SPR for target binding affinity vs. cellular viability assays) .
  • Cross-laboratory reproducibility studies with standardized protocols .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinase ATP-binding pockets) .
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • MD Simulations : GROMACS for assessing protein-ligand complex stability over 100 ns trajectories .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Key Issues :

  • Racemization : Minimize basic conditions during acylation steps to preserve stereochemistry at the tetrahydroquinoline chiral center .
  • Purification : Use chiral HPLC (Chiralpak IA column) or enzymatic resolution for large-scale enantiomer separation .
    • Process Optimization : Switch from batch to continuous flow reactors for better control over reaction parameters (e.g., residence time, mixing) .

Q. How does the compound’s logP and solubility impact in vivo efficacy?

  • Physicochemical Profiling :

  • logP : Experimental determination via shake-flask method (expected ~3.5 due to thiophene/pyrazine hydrophobicity) .
  • Solubility : Use PBS (pH 7.4) and simulated gastric fluid for bioavailability predictions .
    • Formulation Strategies : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

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